1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol
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Overview
Description
This compound is a derivative of carbazole, which is a heterocyclic organic compound. It has two hydroxyethylamino groups attached to a propanol backbone . The presence of these functional groups could potentially give this compound unique properties, such as increased solubility in water or the ability to form hydrogen bonds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the carbazole ring and the various functional groups .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The hydroxyethylamino groups could potentially participate in a variety of reactions, such as condensation or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would all be determined by the nature of its functional groups and their interactions with each other and with the solvent .Scientific Research Applications
Synthesis and Characterization
The chemical under consideration is often synthesized through reactions involving aminoalcohols and carbazoles. For instance, the synthesis and investigation of similar compounds, such as 1,3-bis(5-nitraminotetrazol-1-yl) propan-2-ol, involve reactions under basic conditions, highlighting the importance of specific reaction conditions in achieving desired products. These processes are crucial for producing compounds with potential applications in materials science and pharmaceuticals (Klapötke, Stiasny, & Stierstorfer, 2017).
Antimicrobial and Antiviral Properties
Reactions involving bis[(2-chlorocarbonyl)phenyl] diselenide with various mono and bisnucleophiles, including aminophenols, have been explored to create new compounds with significant antimicrobial and antiviral properties. These compounds exhibit high activity against various bacterial species and viruses, demonstrating the potential of chemical derivatives in medical applications (Giurg et al., 2017).
Polymer Synthesis
The compound's derivatives have been utilized in polymer synthesis, with applications in creating telechelic and block copolymers. The N-heterocyclic carbene-organocatalyzed ring-opening polymerization of specific monomers using aminoalcohols demonstrates the compound's versatility in facilitating the synthesis of advanced polymeric materials (Bakkali-Hassani et al., 2018).
Molecular Structure Studies
Schiff base derivatives of similar compounds have been synthesized and analyzed for their crystal structures and electronic properties. These studies provide insights into the molecular structure and potential applications of such compounds in the development of new materials and sensors (Khalid et al., 2018).
Electrochromic and Electronic Materials
Research into bis[2-(3,4-ethylenedioxy)thienyl]carbazole-based polymers, synthesized through electropolymerization, has revealed multicolor electrochromic behavior. These findings underscore the potential of carbazole derivatives in the development of advanced electronic and electrochromic materials (Reddinger, Sotzing, & Reynolds, 1996).
Safety and Hazards
Properties
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)23(18)12-15(26)11-22(5-7-24)6-8-25/h1-4,9-10,15,24-26H,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYHQXQULKHTOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2CC(CN(CCO)CCO)O)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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